molecular formula C14H22N4O B2902052 3-(4-Benzylpiperazin-1-yl)propanehydrazide CAS No. 540760-60-9

3-(4-Benzylpiperazin-1-yl)propanehydrazide

Cat. No.: B2902052
CAS No.: 540760-60-9
M. Wt: 262.357
InChI Key: YKWAOYLJMUZSBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)propanehydrazide typically involves the reaction of 4-benzylpiperazine with a suitable hydrazide precursor. One common method involves the hydrolysis of methyl 3-(substitutedamino)propanoate intermediates with hydrazine hydrate . The intermediates are prepared from the Michael addition of methyl acrylate and commercially available tertiary amine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride produces 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol .

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which play a role in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound exhibits antioxidant activity, which helps in reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzylpiperazin-1-yl)propanehydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cholinesterase enzymes and exhibit antioxidant properties makes it a valuable compound for research in neurodegenerative diseases .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-16-14(19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWAOYLJMUZSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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